5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
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Overview
Description
5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a synthetic organic compound that features a pyrazole ring substituted with methoxy and dimethyl groups, attached to a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Methoxylation and Dimethylation: The pyrazole ring is then methoxylated and dimethylated using appropriate reagents such as methanol and methyl iodide in the presence of a base like sodium hydride.
Cyclohexane-1,3-dione Attachment: The final step involves the attachment of the cyclohexane-1,3-dione moiety to the substituted pyrazole ring through a condensation reaction, typically using a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl groups, using reagents like sodium methoxide or methyl lithium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Shares the pyrazole ring structure but lacks the cyclohexane-1,3-dione moiety.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane-1,3-dione structures but different substituents on the pyrazole ring.
Uniqueness
5-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to the combination of the methoxy and dimethyl-substituted pyrazole ring with the cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(5-methoxy-1,3-dimethylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16N2O3/c1-7-11(12(17-3)14(2)13-7)8-4-9(15)6-10(16)5-8/h8H,4-6H2,1-3H3 |
InChI Key |
NPTIPSRCUQAFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2CC(=O)CC(=O)C2)OC)C |
Origin of Product |
United States |
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